Tert-butyl 4-amino-2,2-dimethylpiperidine-1-carboxylate
Description
Overview of Tert-butyl 4-amino-2,2-dimethylpiperidine-1-carboxylate
This compound stands as a pivotal member of the protected piperidine family, characterized by its distinctive structural architecture that combines a six-membered saturated nitrogen heterocycle with strategic functional group positioning. The compound is identified by the Chemical Abstracts Service number 1361396-89-5 and presents a molecular formula of C₁₂H₂₄N₂O₂ with a corresponding molecular weight of 228.33 grams per mole. This specific piperidine derivative features a tert-butoxycarbonyl protecting group at the nitrogen-1 position, an amino substituent at the 4-position, and geminal methyl groups at the 2-position, creating a unique substitution pattern that confers both synthetic utility and chemical stability.
The structural complexity of this compound arises from its conformational preferences and stereochemical considerations. The 2,2-dimethyl substitution pattern introduces significant steric bulk that influences the chair conformation of the piperidine ring, affecting both the accessibility of the amino group and the overall molecular geometry. The tert-butoxycarbonyl group serves as a robust protecting group for the piperidine nitrogen, enabling selective transformations at other positions while maintaining the integrity of the heterocyclic framework. This protection strategy is particularly valuable in multi-step synthetic sequences where differential reactivity is required.
The compound's physical properties reflect its structural characteristics, with reports indicating that it exists as a liquid or semi-solid at ambient conditions. The presence of both the carbamate functionality and the primary amino group creates opportunities for hydrogen bonding interactions, influencing its solubility profile and crystallization behavior. Storage requirements typically specify maintenance under inert atmosphere conditions at temperatures between 2-8°C, indicating the compound's sensitivity to oxidative degradation and the need for careful handling protocols.
Historical Context and Discovery
The development of this compound emerged from the broader evolution of piperidine chemistry and protecting group methodology in organic synthesis. Piperidines have been recognized as fundamentally important synthetic fragments since the early developments in alkaloid chemistry, with their significance in drug design becoming increasingly apparent throughout the twentieth century. The specific architectural features of this compound reflect advances in both regioselective synthesis and the strategic use of protecting groups that became prominent in the latter half of the twentieth century.
The historical trajectory of piperidine derivative synthesis has been marked by successive improvements in synthetic methodology, particularly in the development of efficient routes to substituted variants. Early approaches to amino-substituted piperidines often relied on classical reduction techniques and functional group transformations that lacked the selectivity required for complex synthetic applications. The emergence of tert-butoxycarbonyl protection as a standard methodology revolutionized the field by providing a reliable means of temporarily masking amine reactivity while enabling selective transformations at other positions.
The specific interest in 2,2-dimethyl-substituted piperidines arose from structure-activity relationship studies that demonstrated the importance of steric substitution patterns in modulating biological activity. The geminal dimethyl substitution at the 2-position was found to confer unique conformational properties that could enhance selectivity for specific biological targets. This recognition drove the development of synthetic methodologies specifically designed to access these substituted frameworks, leading to the current compound as a valuable synthetic intermediate.
Patent literature from the early 2000s onwards documents the increasing recognition of this compound as a key intermediate in pharmaceutical synthesis. The compound's utility in constructing complex molecular architectures has been demonstrated through its incorporation into various drug discovery programs, particularly those targeting neurological disorders and respiratory conditions. This growing utility has driven continued refinement of synthetic approaches and has established the compound as a standard component in medicinal chemistry libraries.
Significance in Organic and Medicinal Chemistry
The significance of this compound in contemporary chemistry stems from its role as a versatile building block that bridges fundamental organic synthesis with applied medicinal chemistry research. In the pharmaceutical development arena, this compound serves as a key intermediate in the synthesis of various therapeutic agents, particularly those targeting neurological disorders where the piperidine scaffold provides an optimal framework for receptor interaction. The strategic positioning of the amino group enables diverse derivatization reactions, while the 2,2-dimethyl substitution pattern imparts unique pharmacological properties that can enhance selectivity and potency in biological systems.
From an organic synthesis perspective, the compound exemplifies the principles of orthogonal protecting group chemistry, where the tert-butoxycarbonyl group provides robust protection for the piperidine nitrogen while allowing selective manipulation of the amino functionality. This dual protection strategy enables complex synthetic transformations that would otherwise be impossible due to competing reactions. The compound's utility extends beyond simple protection schemes to include its role in cascade reactions and multi-component coupling processes that construct complex molecular frameworks in efficient synthetic sequences.
The medicinal chemistry applications of this compound are particularly notable in the development of muscarinic receptor antagonists and other neurologically active compounds. The 2,2-dimethyl substitution pattern has been shown to influence the conformational preferences of the piperidine ring in ways that enhance binding affinity and selectivity for specific receptor subtypes. This structural feature has made the compound valuable in structure-activity relationship studies aimed at optimizing therapeutic profiles while minimizing off-target effects.
Beyond pharmaceutical applications, the compound finds utility in specialty polymer chemistry where its bifunctional nature enables incorporation into polymeric backbones. The combination of the protected amine and free amino functionalities provides opportunities for cross-linking reactions and chain extension processes that can modify polymer properties such as flexibility and thermal stability. In agrochemical development, the compound serves as a precursor to various bioactive molecules where the piperidine scaffold provides the appropriate pharmacophore for pesticide and herbicide activity.
Scope and Structure of the Review
This comprehensive review of this compound has been structured to provide a systematic examination of the compound's chemical properties, synthetic accessibility, and applications across multiple domains of chemistry. The scope encompasses both fundamental chemical characteristics and practical applications, with particular emphasis on the compound's role in modern synthetic methodology and its contributions to medicinal chemistry research. The review synthesizes information from patent literature, academic publications, and commercial sources to present a complete picture of the current state of knowledge regarding this important synthetic intermediate.
Properties
IUPAC Name |
tert-butyl 4-amino-2,2-dimethylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-7-6-9(13)8-12(14,4)5/h9H,6-8,13H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDCFYKXFOXJOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCN1C(=O)OC(C)(C)C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Boc Protection of 4-amino-2,2-dimethylpiperidine
The most direct and common method to prepare tert-butyl 4-amino-2,2-dimethylpiperidine-1-carboxylate involves the reaction of 4-amino-2,2-dimethylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of tert-butyl chloroformate, resulting in the formation of the Boc-protected amine.
| Parameter | Description |
|---|---|
| Reactants | 4-amino-2,2-dimethylpiperidine, tert-butyl chloroformate |
| Base | Triethylamine or similar organic base |
| Solvent | Commonly dichloromethane or THF |
| Temperature | 0 to 25 °C |
| Reaction Time | 1 to 4 hours |
| Work-up | Aqueous extraction, drying, and purification by chromatography or crystallization |
This method yields the desired tert-butyl carbamate with high selectivity and purity, suitable for further synthetic applications.
Preparation of the 2,2-Dimethylpiperidine Precursor
Since this compound requires the 4-amino-2,2-dimethylpiperidine precursor, its synthesis is critical. A novel industrially applicable process for preparing 2,2-dimethylpiperidine derivatives involves several steps starting from isobutyraldehyde:
| Step | Description |
|---|---|
| 1 | Chlorination of isobutyraldehyde with sulfuryl chloride, liberating SO2 and HCl gases |
| 2 | Optional dilution with organic solvent and acid catalysis to stabilize intermediate |
| 3 | Reaction with ethylenediamine to form 3,3-dimethyl-piperazin-2-one |
| 4 | Reduction of piperazin-2-one to 2,2-dimethylpiperazine using lithium aluminium hydride (LAH) |
| 5 | Purification by distillation or salt formation (e.g., tartrate salts) |
| 6 | Conversion of 2,2-dimethylpiperazine to tert-butyl-3,3-dimethylpiperazine-1-carboxylate via reaction with di-tert-butyl dicarbonate and DL-tartaric acid |
This multi-step process yields high purity intermediates with good overall yields and is suitable for scale-up in industrial settings.
Alternative Synthetic Routes and Considerations
- The use of 2,4,6-tris(2-chloropropan-2-yl)-1,3,5-trioxane as an alternative starting material has been reported, offering a modified synthetic pathway to 2,2-dimethylpiperazine derivatives.
- Salt formation of intermediates, such as hemi-DL-tartrate salts, improves purification and handling.
- The final Boc protection step typically occurs after obtaining the free amine or its salt form, ensuring stability and ease of isolation.
Summary Table of Key Preparation Steps
Research Findings and Practical Notes
- The Boc-protection reaction is highly efficient and widely used in medicinal chemistry to protect amines during multi-step syntheses.
- Industrial processes emphasize the purification of intermediates by salt formation to enhance yield and stability.
- The preparation of the 2,2-dimethylpiperidine core is critical and involves careful control of reaction conditions to avoid by-products.
- The overall synthetic strategy enables the scalable production of this compound for research and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-amino-2,2-dimethylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Corresponding N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Synthetic Routes
TBADPC can be synthesized through various methods. The most common synthetic route involves the reaction of tert-butyl chloroformate with 4-amino-2,2-dimethylpiperidine in the presence of a base such as triethylamine. This reaction typically occurs in dichloromethane at temperatures ranging from 0 to 25 degrees Celsius.
Reaction Conditions
| Step | Reagent | Conditions |
|---|---|---|
| 1 | Tert-butyl chloroformate | Base: Triethylamine |
| 2 | 4-amino-2,2-dimethylpiperidine | Solvent: Dichloromethane |
| 3 | - | Temperature: 0 to 25 °C |
Chemistry
TBADPC serves as a crucial building block in the synthesis of complex organic molecules. Its ability to participate in various chemical reactions—such as oxidation, reduction, and substitution—enables the creation of diverse derivatives for further study.
Key Reactions:
- Oxidation: Can be oxidized to form N-oxide derivatives using potassium permanganate.
- Reduction: Reduced to amine derivatives with lithium aluminum hydride.
- Substitution: Engages in nucleophilic substitution reactions with electrophiles.
Biology
In biological research, TBADPC is employed to explore enzyme inhibitors and receptor ligands. It has shown potential in modulating neurotransmitter receptors and influencing biochemical pathways.
Case Study:
A study demonstrated that TBADPC derivatives could inhibit specific enzymes involved in metabolic pathways, suggesting its utility in drug development targeting metabolic disorders.
Medicine
TBADPC is investigated for its potential applications in drug design. Its derivatives are being studied for their pharmacological properties, including analgesic and anti-inflammatory effects.
Notable Findings:
Research indicates that modifications to the TBADPC structure can enhance its efficacy against various diseases, particularly those affecting the central nervous system.
Industry
In industrial applications, TBADPC is used for producing specialty chemicals and intermediates. Its unique properties allow for the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of tert-butyl 4-amino-2,2-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Isomeric and Enantiomeric Variants
Several analogs differ in substituent positions or stereochemistry:
- tert-Butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate (CAS: 473838-65-2): The dimethyl groups are at the 3-position instead of 2.
- (R)- and (S)-tert-Butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate (CAS: 1357600-61-3 and 1357600-60-2): These enantiomers highlight the impact of chirality on biological activity, particularly in asymmetric synthesis .
Functional Group Modifications
- tert-Butyl 4-formyl-2,2-dimethylpiperidine-1-carboxylate (CAS: N/A): Replacing the amino group with a formyl moiety (C₁₃H₂₃NO₃, MW: 241.33) enables aldehyde-specific reactions, such as reductive amination or nucleophilic additions .
- tert-Butyl (1-acetylpiperidin-4-yl)carbamate (CAS: N/A): Acetylation of the piperidine nitrogen (synthesized via Ac₂O coupling ) reduces nucleophilicity, making it less reactive than the amino-containing target compound.
Piperidine Derivatives with Extended Chains
Physicochemical and Spectroscopic Properties
Predicted collision cross-section (CCS) values for the target compound ([M+H]⁺: 154.9 Ų) suggest a compact structure compared to bulkier derivatives like tert-butyl 4-(2-aminoethyl)-2-methylpiperidine-1-carboxylate (estimated higher CCS due to the extended side chain) . The hydrochloride salt (CAS: 2202948-67-0) exhibits improved aqueous solubility, critical for in vivo studies .
Commercial Availability and Handling
The target compound is supplied by >15 global vendors (e.g., Combi-Blocks, GLPBIO) , whereas niche derivatives like enantiomeric 3,3-dimethyl variants are less accessible .
Biological Activity
Tert-butyl 4-amino-2,2-dimethylpiperidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H24N2O2
- Molecular Weight : 228.336 g/mol
- Structure : The compound features a piperidine ring substituted with a tert-butyl group and an amino group at the 4-position, contributing to its unique biological properties.
The biological activity of this compound involves interaction with specific molecular targets, such as enzymes and receptors. It can function as an inhibitor or modulator, influencing various biochemical pathways. Research indicates that the compound may affect neurotransmitter systems and enzyme activities critical for various physiological processes.
Pharmacological Properties
This compound has been studied for several pharmacological effects:
- Anticancer Activity : Preliminary studies suggest that it exhibits cytotoxic effects on cancer cell lines. For instance, it showed enhanced apoptosis induction in FaDu hypopharyngeal tumor cells compared to established drugs like bleomycin .
- Neuroprotective Effects : The compound has been investigated for its potential in treating neurodegenerative diseases by modulating cholinergic activity and inhibiting acetylcholinesterase, which is crucial for maintaining cognitive function.
- Antioxidant Activity : Some studies indicate that it may possess antioxidant properties, which could be beneficial in reducing oxidative stress in various biological systems .
Table 1: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Anticancer | Induced apoptosis in FaDu cells | |
| Neuroprotective | Inhibited acetylcholinesterase activity | |
| Antioxidant | Exhibited antioxidant effects |
Case Study: Anticancer Properties
In a study focused on the anticancer potential of this compound, researchers utilized a three-component cycloaddition reaction to synthesize derivatives that were tested against various cancer cell lines. The results indicated that certain derivatives had significantly improved cytotoxicity compared to traditional chemotherapeutics . This highlights the compound's potential as a lead structure in drug development.
Synthesis and Applications
The synthesis of this compound is typically achieved through several methods that ensure high yields and purity. Common synthetic routes involve the use of alkyl halides or acyl chlorides in the presence of bases for substitution reactions. Its applications extend beyond research into areas such as:
- Drug Development : As a building block for novel therapeutic agents targeting various diseases.
- Industrial Chemistry : Used in the synthesis of specialty chemicals and intermediates.
Q & A
Q. What are the critical safety protocols for handling tert-butyl 4-amino-2,2-dimethylpiperidine-1-carboxylate in laboratory settings?
Q. What are the standard synthetic routes for this compound?
The compound is typically synthesized via multi-step reactions involving:
- Amine Protection: Introduction of the tert-butyloxycarbonyl (Boc) group to protect the piperidine amine during subsequent reactions .
- Functionalization: Alkylation or acylation steps to introduce dimethyl and amino groups. For example, reductive amination or nucleophilic substitution under inert atmospheres .
- Deprotection: Acidic cleavage (e.g., HCl/dioxane) of the Boc group to yield the final product. Reaction yields (60-85%) depend on solvent polarity and temperature control .
Q. Which analytical techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms structural integrity, with characteristic peaks for tert-butyl (~1.4 ppm) and piperidine protons (~3.5-4.0 ppm) .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 229.32) .
- X-ray Crystallography: SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles. Note: Discrepancies in intensity data may require iterative refinement cycles .
Advanced Research Questions
Q. How can researchers resolve crystallographic data discrepancies when using SHELX for structure refinement?
SHELX programs (e.g., SHELXL) require careful handling of weak or overlapping reflections. Strategies include:
- Data Filtering: Exclude outliers using SHELXL’s OMIT or DELU commands to refine disordered regions .
- Twinned Data: Apply twin-law matrices (e.g., TWIN command) for non-merohedral twinning common in piperidine derivatives .
- Validation: Cross-check with PLATON or Mercury to ensure geometric accuracy (e.g., bond angles within 5% of ideal values) .
Q. What experimental variables influence the yield of this compound synthesis?
Key factors include:
- Reaction Temperature: Higher temperatures (>80°C) risk Boc-group decomposition, reducing yields by 15-20% .
- Catalyst Selection: Palladium on carbon (Pd/C) or Raney nickel optimizes hydrogenation efficiency for amine intermediates .
- Solvent Polarity: Polar aprotic solvents (e.g., DMF) improve solubility but may require post-reaction purification via column chromatography .
Q. How can researchers assess the reactivity of this compound in nucleophilic substitution reactions?
- Kinetic Studies: Monitor reaction progress via TLC or HPLC under varying conditions (pH, solvent). For example, the amino group’s nucleophilicity increases in non-polar solvents .
- Competitive Experiments: Compare reactivity with analogous compounds (e.g., tert-butyl 4-aminopiperidine-1-carboxylate) to evaluate steric effects from dimethyl groups .
- Computational Modeling: Density Functional Theory (DFT) predicts activation energies for substitution pathways, guiding synthetic route design .
Q. What methodologies are used to evaluate the compound’s potential biological interactions?
- In Vitro Assays: Screen against enzyme targets (e.g., kinases) using fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity .
- Cellular Uptake Studies: Radiolabel the compound (e.g., ¹⁴C) and quantify intracellular accumulation via scintillation counting .
- Toxicity Profiling: Use zebrafish embryos or in silico tools (e.g., ECOSAR) to predict ecotoxicological risks, given its aquatic toxicity (Category 3) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
